molecular formula C21H28N2O2 B7702093 N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide

Cat. No.: B7702093
M. Wt: 340.5 g/mol
InChI Key: DENSVQVHRLGIBZ-UHFFFAOYSA-N
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Description

“N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide” is a complex organic compound that contains a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring. In the case of “this compound”, there are additional functional groups attached to the quinoline core, including a butyl group, a cyclohexanecarboxamide group, and a methyl group .


Chemical Reactions Analysis

Quinoline and its derivatives participate in a variety of chemical reactions. They can undergo electrophilic and nucleophilic substitution reactions . The presence of other functional groups in “this compound” could potentially influence its reactivity and the types of reactions it can participate in .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinoline is a weak base, forming salts with acids, and exhibits reactions similar to benzene and pyridine . The properties of “this compound” would be influenced by the presence of the butyl, cyclohexanecarboxamide, and methyl groups .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Quinoline and its derivatives can be harmful if ingested, inhaled, or come into contact with the skin . Specific safety and hazard information for “N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide” would need to be determined through experimental studies.

Future Directions

The study of quinoline and its derivatives is a vibrant field due to their diverse biological activities and potential applications in medicinal chemistry . Future research could focus on synthesizing “N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide” and studying its properties and potential applications .

Properties

IUPAC Name

N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-2-3-13-23(21(25)16-9-5-4-6-10-16)15-18-14-17-11-7-8-12-19(17)22-20(18)24/h7-8,11-12,14,16H,2-6,9-10,13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENSVQVHRLGIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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